N'-(3-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide
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Overview
Description
N’-(3-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide typically involves the acylation of 2-methylsulfanylpyridine-3-carbohydrazide with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cancer cell lines.
Industry: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N’-(3-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N’-(3-chlorobenzoyl)isonicotinohydrazide: Known for its antituberculosis activity.
N’-(3-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide: Unique due to the presence of the methylsulfanyl group, which may enhance its biological activity.
N’-(3-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide: Similar in structure but with different substituents that can alter its chemical and biological properties.
Uniqueness
The uniqueness of N’-(3-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl group, in particular, may enhance its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N'-(3-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-21-14-11(6-3-7-16-14)13(20)18-17-12(19)9-4-2-5-10(15)8-9/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIDTHRUDZWFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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